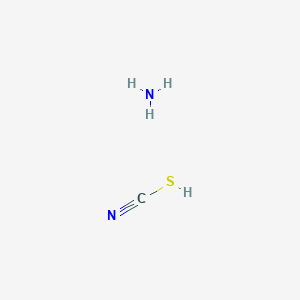![molecular formula C21H32N2O5 B8810905 METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE](/img/structure/B8810905.png)
METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE
概要
説明
Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, which is crucial in multi-step organic synthesis to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE typically involves the protection of the amine group of phenylalanine with a tert-butoxycarbonyl group. This is followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
化学反応の分析
Types of Reactions
Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the synthesis of complex organic molecules for pharmaceuticals and biotechnology.
作用機序
The mechanism of action of METHYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-3-PHENYLPROPANAMIDO)-4-METHYLPENTANOATE primarily involves the protection of the amine group by the tert-butoxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions .
類似化合物との比較
Similar Compounds
- Methyl N-(tert-butoxycarbonyl)phenylalaninate
- Methyl N-(tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate
Uniqueness
Methyl N-(tert-butoxycarbonyl)phenylalanylleucinate is unique due to its specific combination of phenylalanine and leucine residues, which provides distinct properties in peptide synthesis. Its stability and ease of deprotection make it a preferred choice in various synthetic applications.
特性
分子式 |
C21H32N2O5 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
methyl 4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoate |
InChI |
InChI=1S/C21H32N2O5/c1-14(2)12-17(19(25)27-6)22-18(24)16(13-15-10-8-7-9-11-15)23-20(26)28-21(3,4)5/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26) |
InChIキー |
NUKWPDXDMGXCBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B8810842.png)












